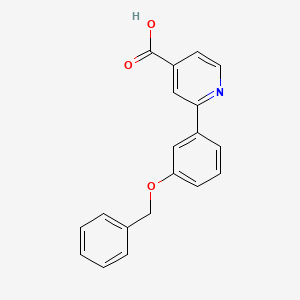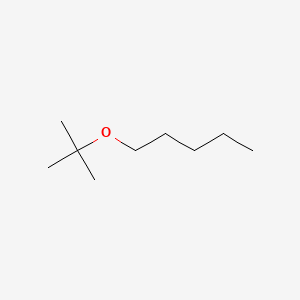
4-Iodo-3-isopropylphenol
Übersicht
Beschreibung
4-Iodo-3-isopropylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and an isopropyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Iodo-3-isopropylphenol typically involves the iodination of 3-isopropylphenol. One efficient method includes the use of iodine monochloride in methanol under acidic conditions. This reaction yields this compound along with minor amounts of other iodinated isomers .
Industrial Production Methods:
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. Purification is often achieved through techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
4-Iodo-3-isopropylphenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives or deiodinated products.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-isopropylphenol has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Iodo-3-isopropylphenol largely depends on its chemical reactivity. The iodine atom and phenol group can interact with various molecular targets, facilitating reactions such as electrophilic aromatic substitution. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting molecular pathways involved in synthesis and catalysis.
Vergleich Mit ähnlichen Verbindungen
4-Iodophenol: Similar structure but lacks the isopropyl group.
3-Iodo-4-isopropylphenol: Isomer with different positioning of the iodine and isopropyl groups.
4-Bromophenol: Bromine instead of iodine, affecting reactivity and applications.
Uniqueness:
4-Iodo-3-isopropylphenol is unique due to the specific positioning of the iodine and isopropyl groups, which influences its reactivity and potential applications. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other iodophenols.
Eigenschaften
IUPAC Name |
4-iodo-3-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJFGTVILJXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647320 | |
| Record name | 4-Iodo-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017608-20-6 | |
| Record name | 4-Iodo-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















